ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Overview
Description
ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a difluoromethyl group, and a pyrazolopyridine core, making it a subject of study in medicinal chemistry and materials science.
Preparation Methods
The synthesis of ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Difluoromethyl Group: This can be achieved through a difluoromethylation reaction using reagents such as difluoromethyl bromide.
Construction of the Pyrazolopyridine Core: This involves the condensation of appropriate precursors, often using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final step involves esterification to introduce the ethyl acetate group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the benzodioxole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of advanced pharmaceuticals and agrochemicals, leveraging its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival . The benzodioxole moiety can interact with aromatic residues in proteins, while the difluoromethyl group can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can be compared with similar compounds such as:
1-(1,3-BENZODIOXOL-5-YL)-3-[(2S,3S,6R)-6-[2-[4-[(DIMETHYLAMINO)METHYL]-1-TRIAZOLYL]ETHYL]-2-(HYDROXYMETHYL)-3-OXANYL]UREA: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID: Another compound with a benzodioxole ring, but with different substituents and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-[6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4/c1-3-26-16(25)8-24-19-17(10(2)23-24)12(18(20)21)7-13(22-19)11-4-5-14-15(6-11)28-9-27-14/h4-7,18H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWAVJRJSALHFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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